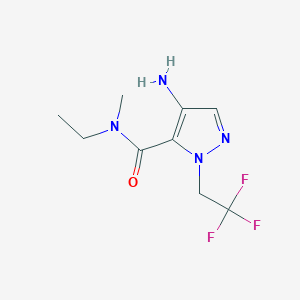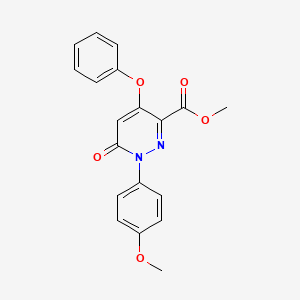
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide (abbreviated as TEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEP is a pyrazole-based compound that has been synthesized using several methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide exerts its biological activity through the inhibition of various enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the suppression of gene transcription. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide inhibits HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which results in the inhibition of cancer cell proliferation. PDEs are enzymes that regulate cyclic nucleotide levels, which play a critical role in various cellular processes, including cell proliferation and differentiation. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide inhibits PDEs, leading to the elevation of cyclic nucleotide levels, which results in the inhibition of cancer cell proliferation and the promotion of neuronal differentiation.
Biochemical and Physiological Effects:
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the promotion of neuronal differentiation, and the regulation of immune responses. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide also promotes neuronal differentiation by upregulating the expression of neuronal differentiation markers. 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to regulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide possesses several advantages and limitations for lab experiments. One advantage of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its broad-spectrum biological activity, which makes it a suitable candidate for the development of multi-targeted drugs. Another advantage of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its low toxicity, which makes it a safe candidate for preclinical studies. However, one limitation of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its poor solubility, which makes it difficult to administer in vivo. Another limitation of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is its instability under acidic conditions, which limits its application in acidic environments.
Future Directions
Several future directions for 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide research include the development of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide-based multi-targeted drugs, the optimization of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide synthesis methods to improve yield and purity, the improvement of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide solubility to facilitate in vivo administration, and the investigation of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide stability under acidic conditions. Additionally, the investigation of 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide's potential applications in other fields, including energy storage and catalysis, could provide new insights into the compound's unique properties.
Synthesis Methods
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using several methods, including the reaction of 3,3,3-trifluoropropionic acid with ethyl hydrazine to form 3,3,3-trifluoropropyl hydrazine. This intermediate is then reacted with methyl ethyl ketone and ammonium acetate to form the final product, 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. Other methods involve the reaction of 3,3,3-trifluoropropionic acid with hydrazine hydrate followed by the reaction of the resulting intermediate with ethyl chloroformate and methylamine to form 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been shown to possess anticancer, antifungal, and antibacterial properties. In agriculture, 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been used as a fungicide and insecticide. In material science, 4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and porous polymers.
properties
IUPAC Name |
4-amino-N-ethyl-N-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-3-15(2)8(17)7-6(13)4-14-16(7)5-9(10,11)12/h4H,3,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUNZERQGRGEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-n-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)
![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)



![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)

![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)
![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)